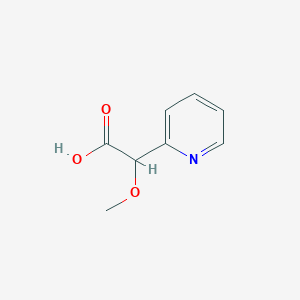
(RS)-Methoxy-pyridin-2-yl-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(RS)-Methoxy-pyridin-2-yl-acetic acid is a chiral acetic acid derivative featuring a pyridine ring substituted with a methoxy group at the 2-position. The racemic (RS) designation indicates the presence of both enantiomers, which may influence its physicochemical properties and biological activity. This compound is likely explored in pharmaceutical and chemical research due to the pyridine moiety’s role in drug design, such as enhancing solubility or serving as a hydrogen-bonding motif .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural differences and similarities among related compounds:
Key Observations :
- Substituent Position : The position of the methoxy group on the pyridine ring significantly impacts electronic properties. For example, 2-methoxy substitution (target compound) may enhance electron-donating effects compared to 3- or 6-methoxy derivatives .
- Functional Groups : Carboxylic acid derivatives (e.g., target compound) are more polar than ester analogs (e.g., Methyl 2-(2-methoxypyridin-4-yl)acetate), affecting solubility and bioavailability .
- Chirality : Racemic mixtures like this compound may exhibit different biological activities compared to enantiopure analogs, as seen in pharmaceuticals like methylphenidate .
Physicochemical and Pharmacological Properties
While explicit data for the target compound are unavailable, trends from analogs suggest:
- Solubility : Carboxylic acid derivatives (e.g., 2-(Pyridin-3-yl)acetic Acid) exhibit higher aqueous solubility than esters, making them preferable for drug formulation .
- Thermal Stability : Methoxy-substituted pyridines generally demonstrate moderate thermal stability, with decomposition temperatures influenced by substituent positions .
- Biological Activity: Pyridine-acetic acid derivatives are common in drug development.
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
2-methoxy-2-pyridin-2-ylacetic acid |
InChI |
InChI=1S/C8H9NO3/c1-12-7(8(10)11)6-4-2-3-5-9-6/h2-5,7H,1H3,(H,10,11) |
InChI Key |
OVQNMFZLJNLBQX-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















